molecular formula C17H16O4 B8532197 3,3'-Methylenebis(6-hydroxy-5-methylbenzaldehyde) CAS No. 247172-40-3

3,3'-Methylenebis(6-hydroxy-5-methylbenzaldehyde)

Cat. No.: B8532197
CAS No.: 247172-40-3
M. Wt: 284.31 g/mol
InChI Key: NPPZYRRJNAXWID-UHFFFAOYSA-N
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Description

3,3'-Methylenebis(6-hydroxy-5-methylbenzaldehyde) is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Methylenebis(6-hydroxy-5-methylbenzaldehyde) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Methylenebis(6-hydroxy-5-methylbenzaldehyde) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

247172-40-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

5-[(3-formyl-4-hydroxy-5-methylphenyl)methyl]-2-hydroxy-3-methylbenzaldehyde

InChI

InChI=1S/C17H16O4/c1-10-3-12(6-14(8-18)16(10)20)5-13-4-11(2)17(21)15(7-13)9-19/h3-4,6-9,20-21H,5H2,1-2H3

InChI Key

NPPZYRRJNAXWID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)CC2=CC(=C(C(=C2)C)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1140.0 g (10.0 mols) of trifluoroacetic acid was put in a four-way flask with a capacity of 5 liters and the reaction container was substituted by nitrogen, after which 315.0 g (2.25 mols) of hexamethylene tetramine was added at a temperature of approx. 30° C., and then 288.0 g of 4,4′-methylene bis(2-methyl-6-hydroxymethylphenol) (1.0 mol; purity 93% based on high-speed liquid chromatograph (HPLC)) was added under agitation over 3 hours at a temperature of 40° C. to cause reaction. After the entire amount of the material had been added, the temperature was raised to 85° C., and then the mixture was further agitated for 3 hours as a post-reaction. After the reaction, the obtained liquid was partially collected and hydrolyzed, and then analyzed based on HPLC. As a result, the main component that appeared to be the target substance had a composition ratio of 70%. Next, 800.0 g of water was added to the liquid obtained from the reaction to implement hydrolysis reaction for 1 hour at a temperature of 60° C. Crystal precipitated during this reaction. After the reaction, 1471.0 g of 16% aqueous sodium hydroxide solution was added to neutralize the obtained mixture liquid, and then 50 g of methyl isobutyl ketone and 50 g of methanol were added further, after which the mixture was cooled and precipitated crystal was filtered out to obtain 302.3 g of a composition. The obtained composition was put in a four-way flask with a capacity of 2 liters, and 369.2 g of methyl isobutyl ketone and 255.6 g of toluene were added, and then the mixture was maintained at a temperature of 70° C. and agitated for 30 minutes in a slurry state. The mixture was cooled and precipitated crystal was filtered out and dried to obtain 196.8 g of yellow powder crystal having a purity of 95.8% based on HPLC. The yield with respect to 4,4′-methylene bis(2-methyl-6-hydroxymethylphenol) was 69.3%. Based on the results of NMR and mass spectrometry, the obtained crystal was confirmed to be the target substance.
Quantity
1140 g
Type
reactant
Reaction Step One
Quantity
315 g
Type
reactant
Reaction Step Two
Quantity
288 g
Type
reactant
Reaction Step Three
Quantity
255.6 g
Type
solvent
Reaction Step Four
Quantity
369.2 g
Type
solvent
Reaction Step Five
Quantity
50 g
Type
solvent
Reaction Step Six
Quantity
50 g
Type
solvent
Reaction Step Six

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